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Compound of Interest

Compound Name:
(2-Bromo-4-

methylphenyl)methanol

CAS No.: 824-53-3

Cat. No.: B1527726

Get Quote

Executive Summary & Structural Context[2][3][4][5]
Compound: (2-Bromo-4-methylphenyl)methanol[1]

Formula:

MW: 201.06 g/mol [1]

Core Challenge: Distinguishing the three quaternary aromatic carbons and resolving the

specific substituent effects of the bromine atom (heavy atom effect) versus the methyl and

hydroxymethyl groups.

This molecule presents a tri-substituted benzene ring.[2] The

NMR spectrum will display 8 distinct signals in a non-symmetric environment. Definitive
assignment requires understanding the interplay between the deshielding oxygen, the shielding
heavy-atom bromine, and the inductive effects of the methyl group.
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Experimental Methodology (The "How")
To ensure reproducibility and quantitative accuracy, the following protocol is recommended.

This avoids common pitfalls like poor relaxation of quaternary carbons or solvent peak overlap.

Sample Preparation[1]
Solvent:

(Chloroform-d) is the standard.

Note: If the sample contains residual water, the benzylic hydroxyl proton may broaden or

exchange, but the

signal for the benzylic carbon (

) remains sharp.[1]

Concentration: 30–50 mg in 0.6 mL solvent. High concentration is preferred for

to resolve quaternary carbons quickly.[1]

Reference: Internal TMS (0.00 ppm) or the center triplet of

(77.16 ppm).[1]

Acquisition Parameters (Standard vs. Quantitative)
Most routine scans under-integrate quaternary carbons (C1, C2, C4).[1] For structural

validation, use the Quantitative Protocol:
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Parameter Routine Setting
Quantitative /

Structural Setting
Rationale

Pulse Sequence zgpg30 (Power-gated) zgig (Inverse-gated)

Eliminates NOE

enhancement to

ensure integration

represents molar ratio.

Relaxation Delay (D1) 1.0 – 2.0 sec 5.0 – 10.0 sec

Quaternary carbons

(C-Br, C-Me) have

long

times.[1] Short D1

saturates them,

reducing signal.[1]

Scans (NS) 256–512 1024+

Necessary to see

small quaternary

peaks clearly above

noise.[1]

Spectral Width 240 ppm 250 ppm

Ensures no folding of

carbonyl impurities (if

oxidation occurs).[1]

Structural Assignment & Chemical Shift Logic[7]
The assignment below synthesizes experimental data from analogous systems (2-bromobenzyl

alcohol and 4-bromotoluene) with calculated substituent increments.

The Aliphatic Region (10 – 70 ppm)
This region is diagnostic and usually free of interference.

~20.8 ppm (

): The methyl carbon attached to the aromatic ring.

DEPT-135:Positive (Up).
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~64.8 ppm (

-OH): The benzylic carbon. The electronegative oxygen deshields this carbon significantly.

DEPT-135:Negative (Down).

The Aromatic Region (120 – 150 ppm)
This region contains 6 carbons: 3 protonated (

) and 3 quaternary (

).[1]

Table 1: Predicted Chemical Shift Assignments
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Carbon
Position

Type

Predicted Shift
(

ppm)

DEPT-135
Mechanistic
Rationale

C2 (C-Br) 122.5 Invisible

Heavy Atom

Effect: Bromine

is shielding at the

ipso position,

counteracting the

inductive

withdrawal.[1]

This is the most

upfield

quaternary

signal.

C6 (CH) 128.0 Positive

Meta to the

methyl and ortho

to the benzylic

group.

C5 (CH) 129.5 Positive
Ortho to the

methyl group.[1]

C3 (CH) 133.0 Positive

Ortho to the

Bromine

(deshielding

effect) and ortho

to the Methyl.[1]

C1 (C-CH2OH) 137.5 Invisible

Ipso to the

hydroxymethyl

group.[1]

Deshielded by

oxygen proximity

but slightly

shielded by para-

methyl.
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C4 (C-Me) 139.0 Invisible

Ipso to the

methyl group.[1]

Strongly

deshielded by

the methyl

substituent effect

(+9.3 ppm

relative to

benzene).

Note on C1 vs C4: These two quaternary signals are close (137–139 ppm). [1] * Differentiation

Strategy: Run an HMBC (Heteronuclear Multiple Bond Correlation).

The Methyl protons (

ppm) will show a strong 2-bond correlation to C4.

The Benzylic protons (

ppm) will show a strong 2-bond correlation to C1.

Visualization: Assignment Logic Workflow
The following diagram illustrates the logical flow a researcher should follow to assign the

spectrum of this molecule definitively, utilizing 1D and 2D NMR techniques.
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Start: Acquire 13C Spectrum

Identify Aliphatic Region
(10-70 ppm)

Identify Aromatic Region
(120-150 ppm)

Run DEPT-135

Assign Aliphatics:
~21 ppm (CH3) [Up]

~65 ppm (CH2) [Down]
Separate CH vs Cq

Analyze Quaternary Carbons (Invisible in DEPT)
Candidates: C1, C2, C4

Analyze CH Carbons (Up in DEPT)
Candidates: C3, C5, C6

Apply Br Heavy Atom Effect:
Most Upfield Cq = C2 (~122 ppm)

Run HMBC (2-Bond)

Distinguish C1 vs C4:
CH3 protons -> C4
CH2 protons -> C1

Click to download full resolution via product page

Caption: Logical workflow for assigning

signals using DEPT-135 and HMBC to resolve quaternary ambiguities.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1527726/docs?utm_src=pdf-body-img#technical-guide-nmr-characterization-of-2-bromo-4-methylphenyl-methanol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1527726?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Diagnostic Challenges & Troubleshooting
The "Missing" Carbon
Issue: Researchers often report seeing only 7 carbons instead of 8. Cause: The quaternary

carbon attached to Bromine (C2) is often very broad or low intensity due to the quadrupolar

relaxation of the bromine nucleus and the lack of NOE enhancement. Solution:

Increase Relaxation Delay (D1) to >5 seconds.

Apply Line Broadening (LB) of 1–2 Hz during processing to improve S/N ratio for broad

peaks.

Solvent Impurities
Common impurities in the synthesis of this compound include:

Benzyl Bromide derivative: If the OH is converted to Br. Look for a shift in the aliphatic

from ~65 ppm to ~33 ppm.

Aldehyde (Oxidation): Look for a carbonyl peak at ~190+ ppm.[1][3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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